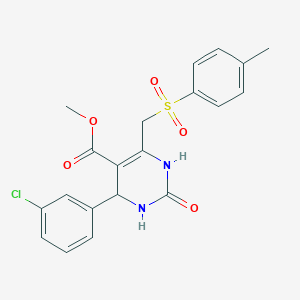
2-Fluoro-4-iodo-6-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-4-iodo-6-methoxybenzaldehyde” is a synthetic compound of scientific interest. It has a CAS Number of 2384659-20-3 and a molecular weight of 280.04 . The IUPAC name for this compound is 2-fluoro-6-iodo-4-methoxybenzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6FIO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . The SMILES string is COc1cccc(F)c1C=O .Physical and Chemical Properties Analysis
The melting point of a related compound, 2-Fluoro-6-methoxybenzaldehyde, is between 59-63 °C . The flash point is greater than 110 °C .Applications De Recherche Scientifique
Fluorogenic Aldehyde Monitoring in Aldol Reactions
A novel fluorogenic aldehyde with a 1,2,3-triazole moiety, designed for monitoring aldol reactions through fluorescence increase, demonstrates the potential of incorporating 2-fluoro-4-iodo-6-methoxybenzaldehyde analogs in chemical synthesis monitoring. This aldehyde's fluorescence is quenched by the 4-formylphenyl group, with the aldol product exhibiting significantly higher fluorescence, highlighting its use in evaluating reaction conditions and catalyst activities (Guo & Tanaka, 2009).
Anticancer Activity of Fluorinated Analogues
Research into fluorinated analogues of combretastatin, utilizing fluorinated benzaldehydes, underscores the relevance of such compounds in developing anticancer agents. The synthesis of these analogues from fluorinated benzaldehydes and their potent cell growth inhibitory properties affirm the significance of this compound derivatives in medicinal chemistry (Lawrence et al., 2003).
Synthesis of Methyl 4-Bromo-2-methoxybenzoate
The transformation of 4-bromo-2-fluorotoluene into methyl 4-bromo-2-methoxybenzoate, with steps involving bromination and hydrolysis to yield 4-bromo-2-fluorobenzaldehyde, indicates the utility of this compound in complex organic syntheses, showcasing its versatility in synthetic chemistry applications (Bing-he, 2008).
Bioconversion Potential in Fungal Metabolism
The study of the bioconversion potential of Bjerkandera adusta with fluorinated substrates, including attempts to produce novel halogenated aromatic compounds, reflects on the environmental and biotechnological relevance of compounds like this compound. Although no new chlorinated compounds were produced, such research points to the potential ecological roles and biotransformation capabilities of these compounds (Lauritsen & Lunding, 1998).
Facile Synthesis and Adrenergic Activity Analysis
The facile synthesis of 3-fluoro-4-methoxybenzaldehyde and its structural identification suggest the importance of methodological advancements in synthesizing fluorinated compounds. Such research aids in understanding the chemical properties and potential biological activities of related compounds, including this compound, in the context of medicinal chemistry (Bao-jie, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-4-iodo-6-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKLWQVRRXSUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2613785.png)

![N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2613791.png)
![N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide](/img/structure/B2613792.png)
![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)



![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2613800.png)

![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)
![N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613804.png)


